BenchChemオンラインストアへようこそ!

Uralyt-U

Nephrolithiasis Citrate excretion Calcium oxalate

Choose this specific compound for its dual potassium-sodium citrate stoichiometry (6:6:3:5) that delivers balanced urinary alkalinization without the hypercalciuric liability of sodium-only agents. In post-PCNL patients, it reduces stone recurrence to 2.22% vs. 20.00% in untreated controls (p<0.05). For ureteral uric acid calculi, it boosts expulsion success from 50.0% to 78.3% (p<0.05). Long-term therapy maintains a 118% increase in urinary citrate and 29.5% decrease in urinary calcium. Procure for evidence-based stone prevention programs.

Molecular Formula C30H30K6Na6O36
Molecular Weight 1339.1 g/mol
CAS No. 55049-48-4
Cat. No. B1614982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUralyt-U
CAS55049-48-4
Molecular FormulaC30H30K6Na6O36
Molecular Weight1339.1 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[K+].[K+].[K+].[K+].[K+].[K+]
InChIInChI=1S/5C6H8O7.6K.6Na.H2O/c5*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;;;;/h5*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;;;;;;;;1H2/q;;;;;12*+1;/p-12
InChIKeyCOSZWAUYIUYQBS-UHFFFAOYSA-B
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 280 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uralyt-U (Potassium Sodium Hydrogen Citrate, CAS 55049-48-4): Scientific and Procurement Evidence Guide for Urinary Alkalinization and Urolithiasis Management


Uralyt-U, generically identified as potassium sodium hydrogen citrate (PSHC), is a hexa-alkali citrate salt with the molecular formula C12H12K3Na3O15, supplied as oral granules for solution . It functions as a systemic urinary alkalinizing agent, indicated for the dissolution of uric acid calculi and the metaphylaxis (prevention of recurrence) of calcium oxalate, uric acid, and mixed calcium oxalate/uric acid or calcium oxalate/calcium phosphate stones [1]. Its pharmacodynamic action involves increasing urinary pH to a target range of 6.2–6.8, thereby enhancing the solubility of uric acid and cystine, while concurrently augmenting urinary citrate excretion to reduce the saturation of calcium salts and inhibit crystallization . The compound's dual potassium-sodium citrate composition distinguishes it mechanistically and clinically from single-cation citrate formulations and other alkalinizing agents [2].

Why Generic Substitution Fails: Evidence-Based Differentiation of Uralyt-U from Single-Cation Citrates and Alternative Alkalinizing Agents


Interchanging Uralyt-U with single-cation citrate salts (e.g., potassium citrate monotherapy or sodium citrate alone) or alternative alkalinizers (e.g., sodium bicarbonate) without considering the compound's dual-cation stoichiometry and validated clinical endpoints introduces quantifiable therapeutic divergence. Potassium citrate (Urocit-K) increases urinary citrate and pH but may inadequately suppress urinary calcium excretion compared to potassium-magnesium citrate combinations [1]; sodium citrate and sodium bicarbonate elevate urinary pH but paradoxically increase urinary calcium and sodium excretion, thereby raising the relative saturation of calcium oxalate and potentially promoting calcium stone formation—a complication not observed with potassium-containing citrate formulations [2]. Conversely, potassium-magnesium citrate, while demonstrating superior pH elevation (pH 6.68 vs. 6.48 for potassium citrate, p<0.0167), is not the same formulation as Uralyt-U and carries distinct electrolyte loading profiles [1]. Uralyt-U's specific potassium:sodium citrate ratio (6:6:3:5) provides balanced alkalinization without the hypercalciuric liability of sodium monotherapy or the limited citrate bioavailability of single-agent potassium citrate, a distinction validated in head-to-head comparative studies [3].

Uralyt-U Product-Specific Quantitative Evidence Guide: Comparative Efficacy Data Against Clinically Relevant Alternatives


Uralyt-U Demonstrates 118% Increase in Urinary Citrate Excretion and 29.5% Reduction in Urinary Calcium Excretion Versus Baseline in Oxalate Stone Formers

In a clinical trial of 71 oxalate stone formers with documented hypocitraturia (present in 75% of the cohort) and combined hypercalciuria (27%), short-term alkalinizing therapy with Uralyt-U (sodium-potassium-citrate) for 3 weeks produced a 118% increase in urinary citrate excretion and a 29.5% decrease in urinary calcium excretion relative to baseline pre-treatment values [1]. No significant changes were observed in 24-hour urinary excretion of oxalate, urate, magnesium, or phosphate [1]. In a subset of 10 recurrent oxalate stone formers maintained on long-term therapy (10–20 months), the quantitative effects on citrate and calcium excretion remained unchanged, and 7 patients completing at least one year of therapy experienced no stone recurrence [1].

Nephrolithiasis Citrate excretion Calcium oxalate Metaphylaxis

Uralyt-U Achieves 78.3% Stone Expulsion Success Rate Versus 50.0% with Conservative Management Alone in Ureteral Uric Acid Calculi

In a randomized controlled trial of 45 patients with radiologically confirmed ureteral uric acid calculi (stone size 0.5–1.0 cm, mean 0.7 cm), patients were randomized to either Uralyt-U plus standard stone expulsion therapy (n=23) or standard stone expulsion therapy alone (n=22) for one month [1]. The Uralyt-U combination group achieved a stone expulsion success rate of 78.3% (18/23 patients), compared to 50.0% (11/22 patients) in the control group (p<0.05) [1]. Additionally, the mean stone expulsion time was significantly reduced from 22±7 days in the control group to 17±6 days in the Uralyt-U group (p<0.05) [1].

Uric acid calculi Ureteral stones Stone expulsion Alkalinization

Potassium Sodium Hydrogen Citrate (Uralyt-U) Reduces Post-PCNL Stone Recurrence to 2.22% Versus 20.00% in Untreated Controls

In a controlled study of 90 patients post-percutaneous nephrolithotomy (PCNL) for calcium-containing stones, patients were divided into an observation group receiving Uralyt-U (potassium sodium hydrogen citrate) therapy (n=45) and a control group receiving no pharmacological intervention (n=45) [1]. After treatment, the observation group demonstrated a total effective rate of 97.78% versus 73.33% in the control group (p<0.05) [1]. Critically, the stone recurrence rate was 2.22% (1/45) in the Uralyt-U group compared to 20.00% (9/45) in the untreated control group (p<0.05) [1]. The complication rate was also lower in the Uralyt-U group (2.22% vs. 17.78%, p<0.05) [1].

PCNL Residual fragments Stone recurrence Calcium oxalate

Potassium Sodium Hydrogen Citrate (PSHC) Achieves Significantly Higher 24-Hour Urine pH Compared to Sodium Bicarbonate in Prospective Crossover Trial

A prospective crossover-controlled trial compared potassium sodium hydrogen citrate (PSHC, Uralyt-U) with sodium bicarbonate (NaHCO3) for urinary alkalinization [1]. The average 24-hour urine pH of participants receiving PSHC was significantly higher than that of participants receiving NaHCO3 (p<0.001) [1]. Both PSHC and NaHCO3 treatments, as well as physiological conditions, demonstrated significant circadian variation in urine pH over 24 hours (p<0.05), and these variations fitted a Fourier series mathematical model [1]. The study concluded that PSHC was more effective in urinary alkalization than NaHCO3 at the maintenance doses evaluated [1].

Urine alkalization Sodium bicarbonate pH elevation Pharmacodynamics

Potassium Citrate (Class Analog) Prevents Calcium Nephrolithiasis Complication in Uric Acid Stone Patients, Whereas Sodium Citrate Does Not: Class-Level Evidence Supporting Potassium-Containing Formulations

A comparative study of potassium citrate therapy (60 mEq/day) versus sodium citrate treatment in five patients with uric acid lithiasis revealed divergent effects on urinary parameters relevant to calcium stone formation [1]. While both alkali therapies were equally effective in increasing urinary pH and preventing uric acid stone formation, potassium citrate therapy produced a greater decline in urinary calcium and a greater rise in urinary citrate compared to sodium citrate [1][2]. Importantly, sodium citrate therapy increased urinary sodium excretion—an effect not observed with potassium citrate—and this sodium load may increase urinary calcium excretion, thereby promoting calcium oxalate supersaturation [2][3]. The study concluded that potassium citrate may prevent the complication of calcium nephrolithiasis in patients with uric acid stones, whereas sodium citrates may not [2]. A separate patent disclosure further confirms that potassium citrate therapy averts calcium renal stone formation, a complication often associated with sodium citrate or sodium bicarbonate alkalinization therapy [3].

Calcium nephrolithiasis Sodium citrate Potassium citrate Class effect

Uralyt-U Dosing at 7.5 g (28 mmol) Sodium Potassium Citrate Reduces Calcium Oxalate Supersaturation and Increases Urinary Citrate in Dose-Response Study

In a dose-response study of patients with recurrent calcium oxalate (CaOx) stone disease maintained on a standardized hospital diet, administration of 7.5 g (28 mmol) of sodium potassium citrate (Uralyt-U) in one, two, or three divided daily doses resulted in reduced CaOx supersaturation and increased urinary citrate excretion [1]. The study evaluated the effects of different dosing regimens on urine composition and crystallization parameters, establishing that alkaline citrate prophylaxis with Uralyt-U produces measurable reductions in the driving force for calcium oxalate crystal formation [1].

Calcium oxalate Supersaturation Citrate excretion Dose-response

Uralyt-U: Evidence-Validated Research and Clinical Application Scenarios for Scientific Procurement


Scenario 1: Post-Surgical Stone Recurrence Prevention Following ESWL or PCNL

For patients who have achieved stone-free status or have residual fragments <4 mm following extracorporeal shock wave lithotripsy (ESWL) or percutaneous nephrolithotomy (PCNL) for calcium oxalate stones, Uralyt-U administered at 81 mEq/day reduces stone recurrence and residual fragment growth [1]. Clinical evidence demonstrates that Uralyt-U therapy post-PCNL reduces stone recurrence to 2.22% compared to 20.00% in untreated controls (p<0.05) [2]. This scenario represents a high-value procurement use case for urology departments seeking to minimize repeat surgical interventions and associated healthcare costs. Selection of Uralyt-U over no pharmacological intervention is supported by level 4 evidence (Phase 4 clinical trial design) specifically evaluating post-lithotripsy recurrence prevention [1].

Scenario 2: Accelerated Expulsion of Ureteral Uric Acid Calculi as Adjunctive Therapy

For patients presenting with radiologically confirmed ureteral uric acid calculi (0.5–1.0 cm diameter), Uralyt-U combined with standard stone expulsion therapy increases the expulsion success rate from 50.0% to 78.3% (p<0.05) and reduces mean expulsion time from 22±7 days to 17±6 days (p<0.05) over a 1-month treatment period [1]. Urine pH is titrated to a target of 6.8 with thrice-daily monitoring [1]. This scenario is directly supported by randomized controlled trial evidence and provides a clear procurement rationale for emergency departments and urology clinics managing acute ureteral colic of uric acid etiology. The 56% relative improvement in expulsion success offers quantifiable patient outcome benefits and potential avoidance of ureteroscopic intervention.

Scenario 3: Long-Term Metaphylaxis in Recurrent Calcium Oxalate Stone Formers with Hypocitraturia

For patients with documented hypocitraturia (present in 75% of oxalate stone formers) and/or hypercalciuria, Uralyt-U provides sustained metabolic correction over long-term therapy (10–20 months) [1]. Short-term treatment (3 weeks) produces a 118% increase in urinary citrate excretion and a 29.5% decrease in urinary calcium excretion, effects that persist unchanged during long-term maintenance [1]. In a cohort of 10 recurrent oxalate stone formers maintained on long-term Uralyt-U therapy, 7 patients completing at least one year of treatment experienced no stone recurrence [1]. This scenario represents the core chronic disease management indication where Uralyt-U differentiates from single-cation citrates through its dual potassium-sodium citrate composition. Procurement decisions for stone prevention clinics should prioritize Uralyt-U based on this evidence of sustained dual-action biochemical correction.

Scenario 4: Urinary Alkalinization for Uric Acid Stone Dissolution in Patients Unsuitable for Surgical Intervention

For patients with uric acid nephrolithiasis who are poor surgical candidates or prefer conservative management, Uralyt-U offers a validated non-invasive dissolution strategy [1]. A case series examining potassium sodium hydrogen citrate as a non-invasive alternative for managing kidney stones highlighted its potential to effectively dissolve stones and prevent recurrence, particularly in patients deemed unsuitable for surgery [1]. The target urinary pH range for uric acid dissolution is 6.2–6.8, which is achievable with Uralyt-U therapy [2]. Compared to sodium bicarbonate—a common alternative alkalinizer—Uralyt-U achieves significantly higher 24-hour average urine pH (p<0.001) [3] and does not carry the calcium stone promotion liability associated with sodium-only alkalinizers [4]. Procurement for stone clinics managing medically complex patients should favor Uralyt-U over sodium bicarbonate based on superior alkalinization efficacy and favorable calcium-handling profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uralyt-U

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.